3,4-Dimethoxybenzoyl chloride

Catalog No.
S1531603
CAS No.
3535-37-3
M.F
C9H9ClO3
M. Wt
200.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dimethoxybenzoyl chloride

CAS Number

3535-37-3

Product Name

3,4-Dimethoxybenzoyl chloride

IUPAC Name

3,4-dimethoxybenzoyl chloride

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

InChI

InChI=1S/C9H9ClO3/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3

InChI Key

VIOBGCWEHLRBEP-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)Cl)OC

Synonyms

Veratroyl Chloride; 3,4-Dimethoxy-1-benzenecarbonyl Chloride; 3,4-Dimethoxybenzoic Acid Chloride; 3,4-Dimethoxybenzoyl Chloride; 3,4-Dimethoxyphenylcarbonyl Chloride; Veratric Acid Chloride;

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)Cl)OC

Synthesis of Organic Compounds

,4-Dimethoxybenzoyl chloride, a chemical compound, has been used as a building block in the synthesis of various organic compounds. These syntheses are often conducted in research laboratories for various purposes, such as developing new materials, pharmaceuticals, or catalysts.

Here are some specific examples of its application in scientific research:

  • Synthesis of bioactive oxazoles: 3,4-Dimethoxybenzoyl chloride was used as a starting material in the synthesis of (+)-5-(3,4-dimethoxyphenyl)-4-[[N-[(4S)-2-oxo-4-(phenylmethyl)-2-oxazolidinyl]]carbonyl] oxazole and its enantiomer. These oxazoles are a class of heterocyclic compounds with potential biological activities, and this research aimed to explore their properties. )
  • Synthesis of amides: 3,4-Dimethoxybenzoyl chloride was also employed in the synthesis of N-(2,5-dibromophenyl)-3,4-dimethoxybenzamide. Amides are a diverse group of organic compounds with various applications in research and industry. This particular study likely focused on the properties or potential uses of this specific amide. Source: Sigma-Aldrich product information:

3,4-Dimethoxybenzoyl chloride is an organic compound with the molecular formula C9H9ClO3C_9H_9ClO_3 and a molecular mass of approximately 200.62 g/mol. It is characterized by the presence of two methoxy groups (-OCH₃) at the 3 and 4 positions of a benzoyl chloride structure. The compound appears as a colorless to pale yellow liquid and has a boiling point of around 290 °C and a melting point between 68-69 °C . It is also known by various names, including benzoyl chloride, 3,4-dimethoxy- and veratroyl chloride .

  • Highly corrosive: Causes severe skin burns and eye damage.
  • Suspected mutagen: May cause genetic defects.
  • Reacts with water: Releases corrosive hydrochloric acid fumes [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat when handling.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry place under inert gas.
  • Properly dispose of waste according to local regulations.
Typical of acyl chlorides. It can undergo hydrolysis to form the corresponding acid, 3,4-dimethoxybenzoic acid, when reacted with water. Additionally, it can react with alcohols to produce esters and with amines to yield amides. The compound can also participate in Friedel-Crafts acylation reactions, allowing for the introduction of the benzoyl group into aromatic compounds .

The synthesis of 3,4-dimethoxybenzoyl chloride typically involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride in a solvent such as tetrahydrofuran. The general procedure includes:

  • Dissolving 1.821 grams of 3,4-dimethoxybenzoic acid in 40 mL of tetrahydrofuran.
  • Adding 0.5 mL of N,N-Dimethylformamide and stirring at room temperature for 30 minutes.
  • Gradually adding 3 grams of thionyl chloride while continuing to stir for an additional eight hours.
  • Post-treatment and purification yield approximately 82-83% of the desired product .

3,4-Dimethoxybenzoyl chloride finds applications primarily in organic synthesis as an acylating agent. It is utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals where specific functional groups are required for further chemical transformations. Its derivatives may also be explored for use in materials science and polymer chemistry due to their reactive nature .

While specific interaction studies on 3,4-dimethoxybenzoyl chloride are scarce, related compounds have been investigated for their interactions with various biological targets. For instance, studies on similar acyl chlorides indicate potential interactions with enzymes involved in metabolic pathways or as inhibitors in biochemical assays. Further research could elucidate its specific interactions within biological systems .

Several compounds share structural similarities with 3,4-dimethoxybenzoyl chloride. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
Benzoyl ChlorideC7H5ClOSimple structure without methoxy groups
Veratric Acid ChlorideC10H12ClO3Contains additional methoxy group at position 5
3-Methoxybenzoyl ChlorideC9H9ClO2Only one methoxy group at position 3
4-Methoxybenzoyl ChlorideC9H9ClO2Only one methoxy group at position 4

Uniqueness: The presence of two methoxy groups at both the meta and para positions distinguishes 3,4-dimethoxybenzoyl chloride from its counterparts, potentially affecting its reactivity and biological properties compared to simpler benzoyl chlorides or other derivatives.

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

3535-37-3

Wikipedia

3,4-Dimethoxybenzoyl chloride

Dates

Last modified: 08-15-2023

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